molecular formula C24H17FO5 B2864781 7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one CAS No. 610763-45-6

7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one

Cat. No. B2864781
CAS RN: 610763-45-6
M. Wt: 404.393
InChI Key: HEYJEBRLHQWTCH-UHFFFAOYSA-N
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Description

This compound is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C18H13FO4 and a molecular weight of 312.3 . The CAS number for this compound is 314262-48-1 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C18H13FO4 . This indicates that it contains 18 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 4 oxygen atoms .

Scientific Research Applications

Environment-Sensitive Fluorophores

Chromen-4-one derivatives have been utilized to develop environment-sensitive fluorophores. Uchiyama et al. (2006) described the fluorescence properties of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, which shows significant fluorescence in protic solvents compared to aprotic ones, making it a potential candidate for fluorogenic sensors (Uchiyama et al., 2006).

Antimicrobial Activity

Mandala et al. (2013) synthesized novel chromen-4-one derivatives showing significant antibacterial and antifungal activities, comparable to standard drugs. Their study also includes structure-based docking studies to understand the molecular interactions responsible for their bioactivity (Mandala et al., 2013).

Synthetic Methodology

Alonzi et al. (2014) explored the use of polystyrene-supported catalysts for the synthesis of Warfarin and its analogues via Michael addition, showcasing the utility of chromen-4-one scaffolds in synthesizing medically relevant compounds (Alonzi et al., 2014).

Phototransformation Studies

Khanna et al. (2015) investigated the phototransformation of chromen-4-one derivatives, revealing the potential of these compounds in the development of novel materials with unique photophysical properties (Khanna et al., 2015).

Biological Activity and Molecular Docking

Rullah et al. (2015) characterized a chromen-4-one derivative as a selective COX-2 inhibitor through crystallographic analysis and in silico studies, demonstrating the compound's therapeutic potential (Rullah et al., 2015).

Fluorescence Probing for Metal Ions

Hu et al. (2014) designed a fluorescent probe based on chromen-4-one for detecting Zn2+ ions, indicating applications in environmental protection and safety inspection (Hu et al., 2014).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The future directions for this compound are not specified in the search results. Given that it is provided to early discovery researchers , it’s likely that it could be used in a variety of research applications.

properties

IUPAC Name

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FO5/c1-28-22-5-3-2-4-18(22)20-13-30-23-12-17(10-11-19(23)24(20)27)29-14-21(26)15-6-8-16(25)9-7-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYJEBRLHQWTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one

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